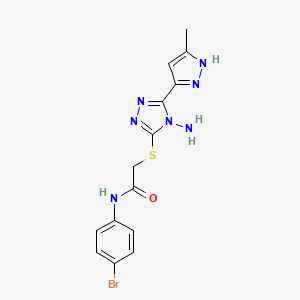![molecular formula C13H23IOSi B12623446 Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane CAS No. 918313-71-0](/img/structure/B12623446.png)
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and an oxygen atom linked to a complex organic moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane typically involves the reaction of triethylsilane with a suitable precursor containing the desired organic moiety. One common method involves the hydrosilylation of an alkyne or alkene precursor in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 80°C
Catalyst: Platinum or rhodium complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The iodine atom in the organic moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is used as a reagent in organic synthesis. It is particularly valuable in hydrosilylation reactions, where it adds across double or triple bonds to form new silicon-carbon bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, where it can be used to modify biologically active molecules
Industry
In the industrial sector, this compound is used in the production of silicone-based materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane exerts its effects involves the activation of the silicon-hydrogen bond. In the presence of a catalyst, the silicon-hydrogen bond can undergo oxidative addition, forming a reactive intermediate that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylsilane: A simpler analog without the complex organic moiety.
Trimethylsilane: Similar structure but with methyl groups instead of ethyl groups.
Triisopropylsilane: Contains isopropyl groups instead of ethyl groups.
Uniqueness
Triethyl{[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxy}silane is unique due to the presence of the 6-iodo-5-methylhex-5-en-1-yn-3-yl group. This complex organic moiety imparts distinct reactivity and potential applications that are not observed with simpler silanes. The iodine atom, in particular, provides a handle for further functionalization, making this compound a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
918313-71-0 |
|---|---|
Molekularformel |
C13H23IOSi |
Molekulargewicht |
350.31 g/mol |
IUPAC-Name |
triethyl-[(3S)-6-iodo-5-methylhex-5-en-1-yn-3-yl]oxysilane |
InChI |
InChI=1S/C13H23IOSi/c1-6-13(10-12(5)11-14)15-16(7-2,8-3)9-4/h1,11,13H,7-10H2,2-5H3/t13-/m1/s1 |
InChI-Schlüssel |
IFXJZHSZFIAWPC-CYBMUJFWSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)O[C@@H](CC(=CI)C)C#C |
Kanonische SMILES |
CC[Si](CC)(CC)OC(CC(=CI)C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
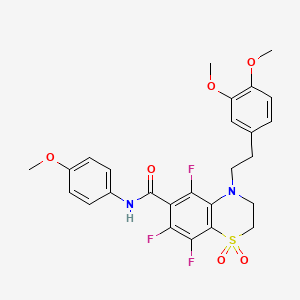
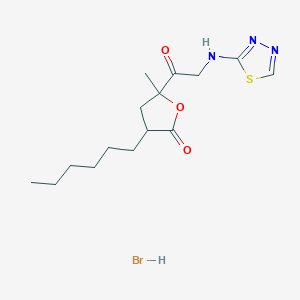
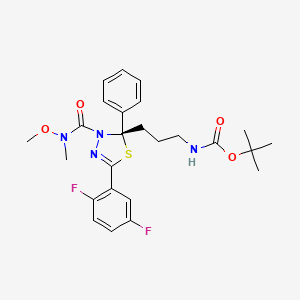
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)

![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)
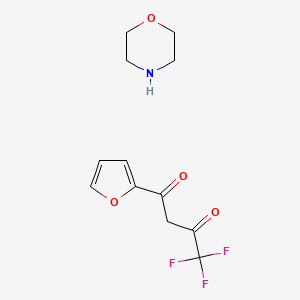
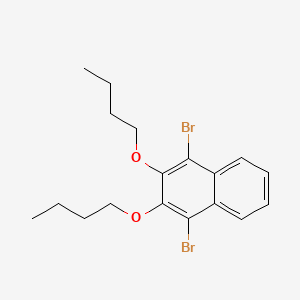
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
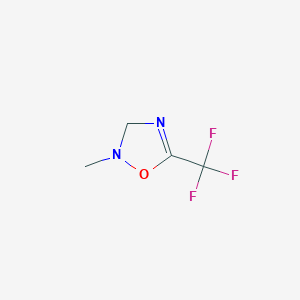
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
